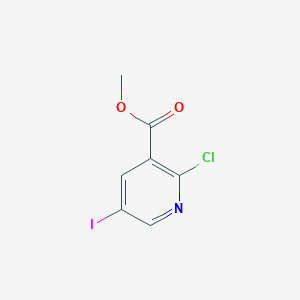
Methyl 2-Chloro-5-iodonicotinate
Numéro de catalogue B1586592
Poids moléculaire: 297.48 g/mol
Clé InChI: XJAILSCNCPJQPH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US04988813
Procedure details


To a mixture containing 2.0 g of methyl 5-iodo-1,2-dihydro-3-pyridinecarboxylate, 1.6 g of diethylaniline, 1.64 g of benzyltriethylammonium chloride and 3.6 ml of distilled phosphorus oxychloride in 100 ml of dry acetonitrile are added 15 drops of water. The mixture is heated under reflux for 18 hours. After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure and the residue taken up in methylene chloride and extracted with water. The organic solution is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is chromatographed on a column of flash silica gel using methylene chloride as the eluent. Evaporation of the eluent yields a pale yellowish solid which is recrystallized from aqueous ethanol to give 1.1 g (52%) of methyl 2-chloro-5-iodo-3-pyridinecarboxylate as a white solid: m.p. 73°-73.5° C.; NMR (80 MHz, CDCl3) delta 3.96 (s, 3H), 8.43 (d, 1H, J=2.3 Hz), 8.71 (d, 1H, J=2.3 Hz).
Name
methyl 5-iodo-1,2-dihydro-3-pyridinecarboxylate
Quantity
2 g
Type
reactant
Reaction Step One






Yield
52%
Identifiers


|
REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[C:4]([C:8]([O:10][CH3:11])=[O:9])[CH2:5][NH:6][CH:7]=1.CCN(C1C=CC=CC=1)CC.P(Cl)(Cl)([Cl:25])=O>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(#N)C.O>[Cl:25][C:5]1[C:4]([C:8]([O:10][CH3:11])=[O:9])=[CH:3][C:2]([I:1])=[CH:7][N:6]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
methyl 5-iodo-1,2-dihydro-3-pyridinecarboxylate
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=C(CNC1)C(=O)OC
|
|
Name
|
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)C=1C=CC=CC1
|
|
Name
|
|
|
Quantity
|
3.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
1.64 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 18 hours
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic solution is dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is chromatographed on a column of flash silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the eluent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yields a pale yellowish solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is recrystallized from aqueous ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=C(C=C1C(=O)OC)I
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.1 g | |
| YIELD: PERCENTYIELD | 52% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
